molecular formula C9H12Cl2N4 B2766279 [3-(1H-1,2,4-Triazol-5-yl)phenyl]methanamine;dihydrochloride CAS No. 2138157-46-5

[3-(1H-1,2,4-Triazol-5-yl)phenyl]methanamine;dihydrochloride

Cat. No. B2766279
CAS RN: 2138157-46-5
M. Wt: 247.12
InChI Key: VETFKEXVPYZFQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[3-(1H-1,2,4-Triazol-5-yl)phenyl]methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2138157-46-5 . Its molecular weight is 247.13 . The IUPAC name for this compound is (3- (1H-1,2,4-triazol-3-yl)phenyl)methanamine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N4.2ClH/c10-5-7-2-1-3-8(4-7)9-11-6-12-13-9;;/h1-4,6H,5,10H2,(H,11,12,13);2*1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a solid . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Scientific Research Applications

Antimicrobial Applications

Compounds containing the 1,2,4-triazole moiety, such as EN300-760941, exhibit broad biological activities, including antimicrobial properties . These compounds can be synthesized using various nitrogen sources and have shown effectiveness against a range of microbial pathogens. The triazole ring facilitates the formation of non-covalent bonds with enzymes and receptors, which is crucial for antimicrobial activity.

Anticancer Research

The unique structure of triazole derivatives, including EN300-760941, allows them to induce anticancer activities . They can interact with cancer cell enzymes and receptors, leading to antiproliferative effects. Research has shown that these compounds can be effective against various cancer cell lines, making them valuable in the development of new anticancer therapies.

Antiviral Applications

EN300-760941 and its derivatives have been applied in the development of antiviral drugs . Their ability to form bonds with viral enzymes and receptors can inhibit the replication of viruses, including those causing hepatitis and HIV. This makes them an important component in the fight against viral diseases.

Agrochemical Research

The triazole ring in EN300-760941 is also significant in agrochemistry . It can be used to develop compounds with herbicidal, fungicidal, and insecticidal properties, contributing to the protection of crops and improvement of agricultural productivity.

Material Chemistry

In the field of material chemistry , EN300-760941 can contribute to the synthesis of new materials with desirable properties . Triazole derivatives can be used as building blocks for polymers, coatings, and other materials that require stability and specific chemical functionalities.

Drug Discovery and Development

EN300-760941 plays a role in drug discovery and development due to its structural similarity to biologically active motifs . It can be used to create new drug candidates with improved pharmacodynamic and pharmacokinetic profiles, aiding in the treatment of various diseases.

Safety and Hazards

The compound has been classified as an Eye Irritant (Category 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding eye contact and seeking medical attention if eye irritation persists .

properties

IUPAC Name

[3-(1H-1,2,4-triazol-5-yl)phenyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.2ClH/c10-5-7-2-1-3-8(4-7)9-11-6-12-13-9;;/h1-4,6H,5,10H2,(H,11,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETFKEXVPYZFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=NN2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(1H-1,2,4-Triazol-5-yl)phenyl]methanamine;dihydrochloride

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